
Ethyl 2-(2,3-dichloro-4-formylphenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2,3-dichloro-4-formylphenoxy)propanoate is a chemical compound characterized by its complex structure, which includes a dichloro group, a formyl group, and an ethyl ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,3-dichloro-4-formylphenoxy)propanoate typically involves the reaction of 2,3-dichloro-4-hydroxybenzaldehyde with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the initial formation of the dichloro-4-hydroxybenzaldehyde intermediate, followed by esterification with ethyl 2-bromopropanoate. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2,3-dichloro-4-formylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The dichloro group can be reduced to dichloromethyl groups.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Hydrolysis is typically performed using aqueous acid or base.
Major Products Formed:
Oxidation: 2-(2,3-dichloro-4-formylphenoxy)propanoic acid
Reduction: 2-(2,3-dichloro-4-formylphenoxy)propan-1-ol
Substitution: 2-(2,3-dichloro-4-formylphenoxy)propanoic acid
Scientific Research Applications
Ethyl 2-(2,3-dichloro-4-formylphenoxy)propanoate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
Ethyl 2-(2,3-dichloro-4-formylphenoxy)propanoate is compared with similar compounds such as Ethyl 2-(2,3-dichloro-4-hydroxyphenoxy)propanoate and Ethyl 2-(2,3-dichloro-4-methoxyphenoxy)propanoate. While these compounds share structural similarities, this compound is unique due to its formyl group, which imparts distinct chemical reactivity and biological activity.
Comparison with Similar Compounds
Ethyl 2-(2,3-dichloro-4-hydroxyphenoxy)propanoate
Ethyl 2-(2,3-dichloro-4-methoxyphenoxy)propanoate
Ethyl 2-(2,3-dichloro-4-nitrophenoxy)propanoate
Properties
Molecular Formula |
C12H12Cl2O4 |
|---|---|
Molecular Weight |
291.12 g/mol |
IUPAC Name |
ethyl 2-(2,3-dichloro-4-formylphenoxy)propanoate |
InChI |
InChI=1S/C12H12Cl2O4/c1-3-17-12(16)7(2)18-9-5-4-8(6-15)10(13)11(9)14/h4-7H,3H2,1-2H3 |
InChI Key |
DNTCUVHFISFLBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C(=C(C=C1)C=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoylhydrazinylidene]methyl]benzoate](/img/structure/B15352158.png)
![[1-(2-Methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B15352166.png)
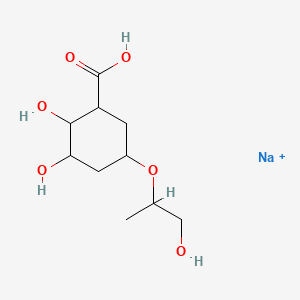
![N-[4-Bromo-3-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B15352183.png)
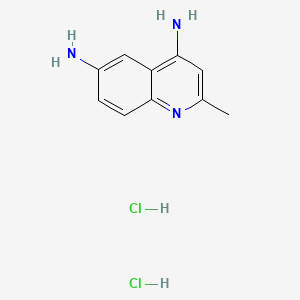

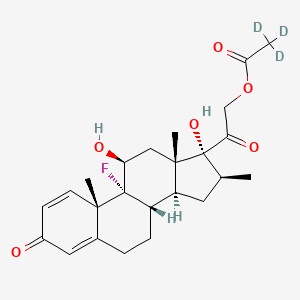


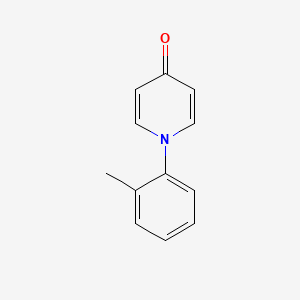
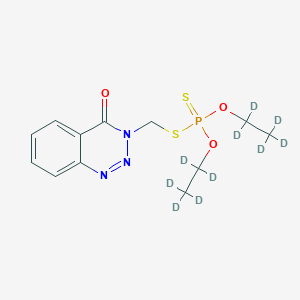

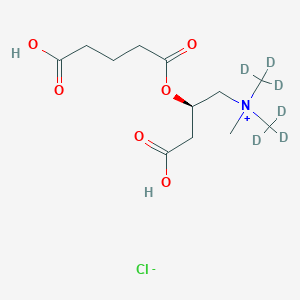
![(3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B15352240.png)
